

# An In-depth Technical Guide to 1-(4-Aminophenyl)piperidine-4-carboxamide

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## Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperidine-4-carboxamide

Cat. No.: B1284894

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## Abstract

**1-(4-Aminophenyl)piperidine-4-carboxamide** is a heterocyclic organic compound featuring a central piperidine ring substituted with an aminophenyl group at the nitrogen atom and a carboxamide group at the 4-position. While extensive research on this specific molecule is not widely published, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectral data based on analogous compounds. Furthermore, potential biological activities are discussed in the context of structurally related molecules.

## Molecular Structure and Properties

**1-(4-Aminophenyl)piperidine-4-carboxamide** possesses a molecular formula of  $C_{12}H_{17}N_3O$  and a monoisotopic mass of 219.13716 Da.<sup>[1]</sup> The structure combines a flexible saturated piperidine ring with a rigid aromatic aminophenyl group and a hydrogen-bonding capable carboxamide moiety. These features suggest its utility as a scaffold in drug discovery, allowing for modifications to explore structure-activity relationships.

## Physicochemical Properties

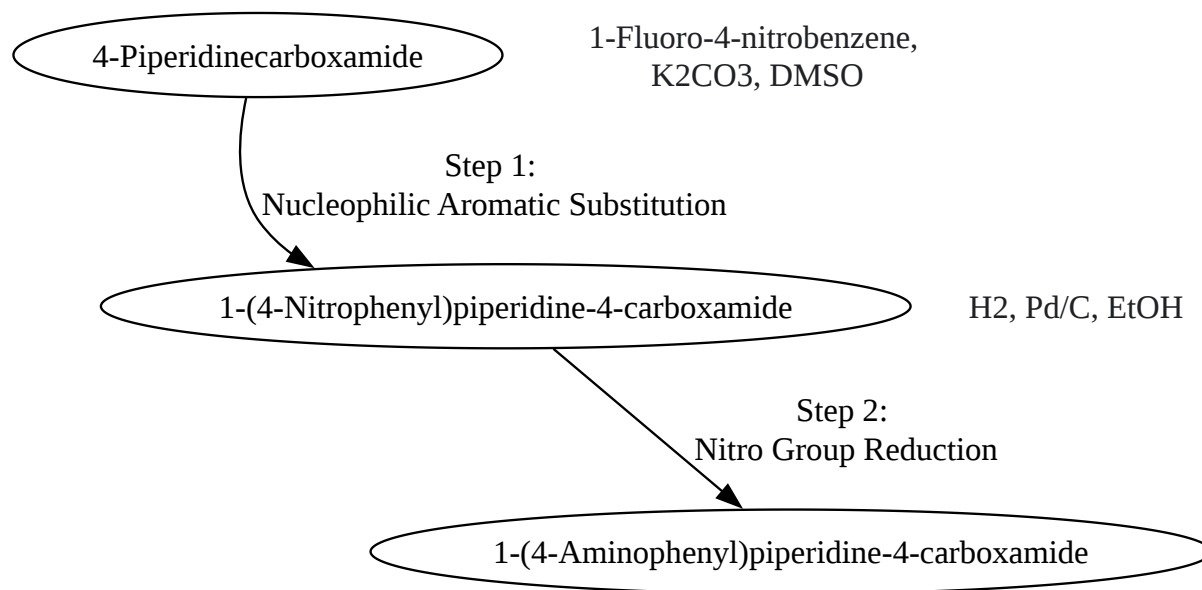
Quantitative physicochemical properties are crucial for assessing the drug-like characteristics of a molecule. The following table summarizes key predicted and known properties for **1-(4-Aminophenyl)piperidine-4-carboxamide** and its constituent fragments.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N <sub>3</sub> O	PubChem[1]
Molecular Weight	219.29 g/mol	CymitQuimica[2]
Monoisotopic Mass	219.13716 Da	PubChem[1]
SMILES	<chem>C1CN(CCC1C(=O)N)C2=CC=C(C=C2)N</chem>	PubChem[1]
InChI	InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16)	PubChem[1]
CAS Number	223786-50-3	CymitQuimica[2]
Predicted XlogP	0.7	PubChem[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(4-Aminophenyl)piperidine-4-carboxamide** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl piperidines and piperidine-4-carboxamides. A potential two-step synthesis is outlined below.

## Proposed Synthetic Pathway



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## Experimental Protocols

### Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This step involves a nucleophilic aromatic substitution reaction.

- Reactants: 4-Piperidinecarboxamide, 1-fluoro-4-nitrobenzene, and a non-nucleophilic base such as potassium carbonate.
- Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO).
- Procedure:
  - To a solution of 4-piperidinecarboxamide (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents).
  - Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) dropwise to the stirring mixture.
  - Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature and pour it into ice-water.
- Collect the precipitated product by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

## Step 2: Synthesis of **1-(4-Aminophenyl)piperidine-4-carboxamide**

This step involves the reduction of the nitro group to an amine.

- Reactant: 1-(4-Nitrophenyl)piperidine-4-carboxamide.
- Catalyst: Palladium on carbon (Pd/C, 5-10 mol%).
- Reducing Agent: Hydrogen gas (H<sub>2</sub>).
- Solvent: A protic solvent such as ethanol or methanol.
- Procedure:
  - Dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide in ethanol in a hydrogenation vessel.
  - Add Pd/C catalyst to the solution.
  - Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
  - Monitor the reaction by TLC or by monitoring hydrogen uptake.
  - Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
  - Evaporate the solvent under reduced pressure to yield the desired product, **1-(4-aminophenyl)piperidine-4-carboxamide**. Further purification can be achieved by column chromatography if necessary.

## Predicted Spectroscopic Data

As no experimental spectra for **1-(4-Aminophenyl)piperidine-4-carboxamide** were found, the following are predicted characteristic peaks based on the functional groups present in the

molecule and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.0-7.2	d	2H	Aromatic protons ortho to the piperidine nitrogen
~ 6.6-6.8	d	2H	Aromatic protons ortho to the amino group
~ 5.3-5.5	br s	2H	-NH <sub>2</sub> (carboxamide)
~ 3.6-3.8	br s	2H	-NH <sub>2</sub> (aromatic amine)
~ 3.4-3.6	m	2H	Piperidine H-2, H-6 (equatorial)
~ 2.8-3.0	m	2H	Piperidine H-2, H-6 (axial)
~ 2.2-2.4	m	1H	Piperidine H-4
~ 1.7-1.9	m	4H	Piperidine H-3, H-5

## <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~ 175-178	C=O (carboxamide)
~ 145-148	Aromatic C-N (amino)
~ 140-143	Aromatic C-N (piperidine)
~ 125-128	Aromatic CH
~ 115-118	Aromatic CH
~ 50-53	Piperidine C-2, C-6
~ 40-43	Piperidine C-4
~ 28-32	Piperidine C-3, C-5

## IR Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3200	Strong, Broad	N-H stretching (aromatic amine and primary amide)
3050-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
~ 1660	Strong	C=O stretching (amide I)
~ 1600	Medium	N-H bending (amide II) and C=C stretching
~ 1520	Medium	C=C stretching
~ 820	Strong	para-disubstituted benzene C-H out-of-plane bending

## Mass Spectrometry

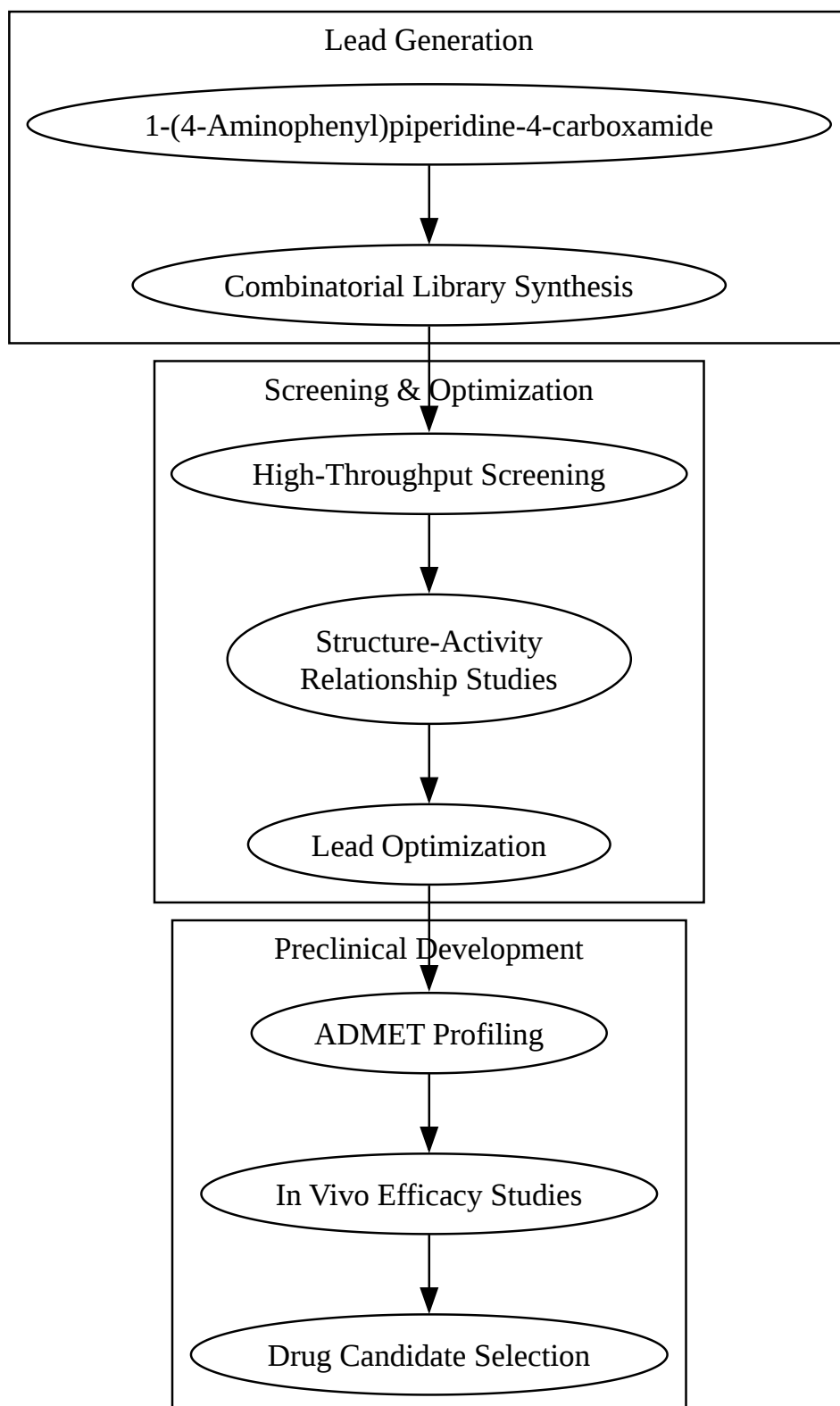
Adduct	Predicted m/z
[M+H] <sup>+</sup>	220.14444
[M+Na] <sup>+</sup>	242.12638
[M-H] <sup>-</sup>	218.12988

## Potential Biological Activity and Signaling Pathways

While the specific biological activity of **1-(4-aminophenyl)piperidine-4-carboxamide** is not documented, the structural components are present in numerous biologically active molecules.

- **Piperidine-4-carboxamide Moiety:** This scaffold is a common feature in various central nervous system (CNS) active agents and enzyme inhibitors. For instance, derivatives have been investigated as dopamine reuptake inhibitors and for their analgesic properties.
- **4-Aminophenyl Group:** The aminophenyl group can serve as a versatile handle for further functionalization or as a key pharmacophoric element. N-phenylpiperidine structures are found in a wide array of pharmaceuticals.

Given these components, **1-(4-aminophenyl)piperidine-4-carboxamide** could serve as a precursor for compounds targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes within the CNS. A hypothetical drug discovery workflow starting from this core is depicted below.



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## Conclusion

**1-(4-Aminophenyl)piperidine-4-carboxamide** is a molecule of interest primarily as a versatile building block for the synthesis of more complex, potentially bioactive compounds. Its structure combines features that are frequently found in successful pharmaceuticals. While direct experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications in drug discovery programs. Further research into the derivatization of this core and the biological evaluation of the resulting compounds is warranted to fully explore its therapeutic potential.

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## References

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